![molecular formula C10H12ClNO3S2 B2502227 N-[4-(2-chloroethylsulfanylsulfonyl)phenyl]acetamide CAS No. 13700-06-6](/img/structure/B2502227.png)
N-[4-(2-chloroethylsulfanylsulfonyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2-chloroethylsulfanylsulfonyl)phenyl]acetamide is a useful research compound. Its molecular formula is C10H12ClNO3S2 and its molecular weight is 293.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-[4-(2-chloroethylsulfanylsulfonyl)phenyl]acetamide is a compound of interest due to its potential biological activities, particularly in antibacterial and analgesic applications. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and case studies related to this compound.
Synthesis of this compound
The synthesis of this compound involves several steps, including the reaction of substituted phenols with chloroacetyl chloride to form acetamide derivatives. The final structure is confirmed through techniques such as FTIR and NMR spectroscopy. The compound's synthesis is crucial for understanding its biological activity and potential therapeutic applications.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of various derivatives of acetamide compounds against different bacterial strains. For instance, a study reported promising antibacterial activities against Xanthomonas oryzae and Xanthomonas axonopodis, with effective concentrations (EC50) indicating significant bactericidal effects. The minimum effective concentration for certain derivatives was found to be lower than that of established antibacterial agents like bismerthiazol and thiodiazole copper, suggesting that these compounds could serve as potential leads in antibacterial drug development .
Table 1: Antibacterial Activity of N-Phenylacetamide Derivatives
Compound | EC50 (µM) | Bacterial Strain |
---|---|---|
A1 | 156.7 | Xanthomonas oryzae |
A2 | 230.5 | Xanthomonas axonopodis |
A3 | 545.2 | Thiodiazole copper |
Analgesic Activity
In addition to antibacterial properties, this compound has been investigated for its analgesic effects. A study utilized the Eddy hot plate method to assess the analgesic activity in rats, demonstrating that certain derivatives exhibited comparable or superior efficacy compared to conventional analgesics like Diclofenac. The results suggest a promising avenue for pain management applications .
Table 2: Analgesic Activity of Acetamide Derivatives
Compound | Pain Relief Duration (min) | Comparison with Diclofenac |
---|---|---|
5cb | 45 | Superior |
5cc | 40 | Comparable |
Structure-Activity Relationships (SAR)
The SAR studies highlight the importance of specific substituents on the benzene ring in enhancing biological activity. Electron-withdrawing groups at the para position were found to increase bactericidal activity significantly compared to electron-donating groups. This relationship underscores the necessity for careful molecular design when developing new derivatives for targeted biological effects .
Case Studies
Case studies involving this compound have provided deeper insights into its pharmacological potential. For instance, a qualitative research approach highlighted individual responses to treatment in clinical settings, emphasizing the compound's efficacy and safety profile in real-world applications . These case studies are instrumental in understanding patient experiences and the compound's impact on health outcomes.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
N-[4-(2-chloroethylsulfanylsulfonyl)phenyl]acetamide is a derivative of phenylacetamide that has been studied for its anticonvulsant properties. Research has shown that similar compounds can act as effective anticonvulsants in animal models. For instance, derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide were synthesized and evaluated for their anticonvulsant activity, demonstrating the potential for this compound to be developed into a therapeutic agent for epilepsy .
Case Study: Anticonvulsant Activity
- Objective : To evaluate the anticonvulsant activity of synthesized derivatives.
- Methods : Compounds were tested in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in rodents.
- Results : Certain derivatives showed significant protection against seizures, indicating a promising avenue for further development .
Antimicrobial Research
The compound has also been investigated for its antimicrobial properties. Studies on related chloroacetamides have revealed their effectiveness against various pathogens, including Gram-positive bacteria and methicillin-resistant Staphylococcus aureus (MRSA). The structural modifications in these compounds, such as the presence of halogenated substituents on the phenyl ring, enhance their lipophilicity and biological activity .
Case Study: Antimicrobial Potential
- Objective : To assess the antimicrobial efficacy of newly synthesized N-(substituted phenyl)-2-chloroacetamides.
- Methods : Quantitative structure-activity relationship (QSAR) analysis was performed alongside standard antimicrobial testing.
- Results : Compounds demonstrated varying degrees of effectiveness against Gram-positive bacteria and yeasts, suggesting that this compound could be further explored as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial in medicinal chemistry. The activity of this compound can be influenced by its molecular structure. Variations in substituents on the phenyl ring can alter its pharmacological properties, making it essential to investigate how these changes impact efficacy and safety profiles .
Table 1: Anticonvulsant Activity Results
Compound ID | ED50 MES (mg/kg) | TD50 NT (mg/kg) | Protective Index |
---|---|---|---|
20 | 52.30 | >500 | >9.56 |
Phenytoin | 28.10 | >100 | >3.6 |
Table 2: Antimicrobial Activity Against Pathogens
Compound ID | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
SP1 | Staphylococcus aureus | 8 µg/mL |
SP4 | Methicillin-resistant S. aureus | 16 µg/mL |
SP8 | Candida albicans | 32 µg/mL |
Propiedades
IUPAC Name |
N-[4-(2-chloroethylsulfanylsulfonyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S2/c1-8(13)12-9-2-4-10(5-3-9)17(14,15)16-7-6-11/h2-5H,6-7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWFVGIWJUUJCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)SCCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.